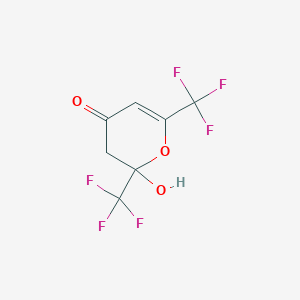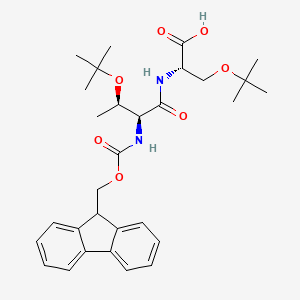
Fmoc-Thr(tBu)-Ser(tBu)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Thr(tBu)-Ser(tBu)-OH is a compound used in peptide synthesis. It is a derivative of threonine and serine, where the hydroxyl groups of these amino acids are protected by tert-butyl groups, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(tBu)-Ser(tBu)-OH typically involves the protection of the hydroxyl groups of threonine and serine with tert-butyl groups, followed by the protection of the amino group with an Fmoc group. The process involves several steps, including:
Protection of Hydroxyl Groups: The hydroxyl groups of threonine and serine are protected using tert-butyl groups. This is usually achieved by reacting the amino acids with tert-butyl chloride in the presence of a base such as triethylamine.
Protection of Amino Group: The amino group is protected by reacting the amino acids with Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated peptide synthesizers. These machines automate the process of adding and removing protecting groups, allowing for the efficient and large-scale production of peptides.
化学反応の分析
Types of Reactions
Fmoc-Thr(tBu)-Ser(tBu)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl groups can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl removal.
Coupling: HBTU or DIC as coupling reagents, often in the presence of a base such as DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc and tert-butyl groups have been removed to allow for further reactions or modifications.
科学的研究の応用
Chemistry
In chemistry, Fmoc-Thr(tBu)-Ser(tBu)-OH is used in the synthesis of peptides and proteins. It allows for the precise control of peptide sequences and the incorporation of specific amino acids into peptides.
Biology
In biology, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes involving peptides and proteins.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry
In industry, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and other fields.
作用機序
The mechanism of action of Fmoc-Thr(tBu)-Ser(tBu)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the tert-butyl groups protect the hydroxyl groups. These protecting groups are removed at specific stages of the synthesis process to allow for the formation of peptide bonds and the incorporation of amino acids into the peptide chain.
類似化合物との比較
Similar Compounds
Fmoc-Thr(tBu)-Wang Resin: Used in solid-phase peptide synthesis, similar to Fmoc-Thr(tBu)-Ser(tBu)-OH, but attached to a resin for easier handling and purification.
Fmoc-Thr(tBu)-OPfp: A pentafluorophenyl ester derivative used for coupling reactions in peptide synthesis.
Fmoc-Thr(tBu)-NovaSyn® TGT: Another derivative used in peptide synthesis, with a different protecting group strategy.
Uniqueness
This compound is unique in its combination of threonine and serine with specific protecting groups, allowing for the synthesis of peptides with these amino acids in specific positions. Its use in SPPS provides precise control over peptide sequences and the incorporation of specific amino acids, making it a valuable tool in peptide synthesis.
特性
分子式 |
C30H40N2O7 |
|---|---|
分子量 |
540.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C30H40N2O7/c1-18(39-30(5,6)7)25(26(33)31-24(27(34)35)17-38-29(2,3)4)32-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,31,33)(H,32,36)(H,34,35)/t18-,24+,25+/m1/s1 |
InChIキー |
UYIBTBAHVSBGNT-YWWLGCSWSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
正規SMILES |
CC(C(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


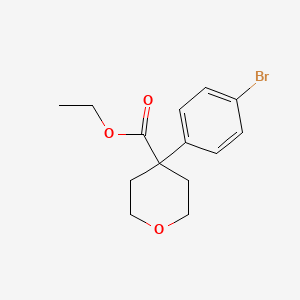
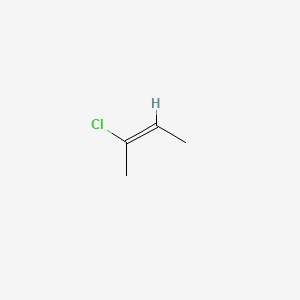
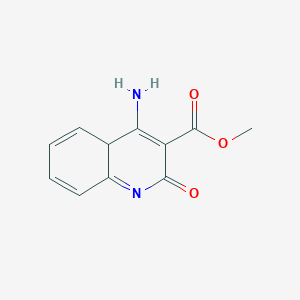
![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)
![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)


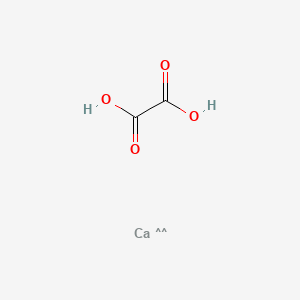
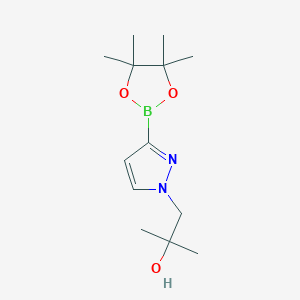
![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
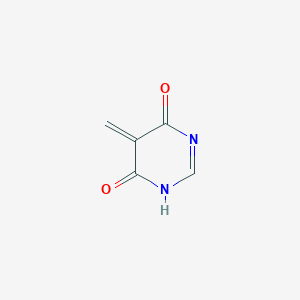

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12329901.png)
